2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde
Description
2-[2-(2-Methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with methoxyphenoxy and ethoxy groups
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13-7-8-15(14(11-13)12-18)20-9-10-21-17-6-4-3-5-16(17)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSGQVOFLWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with guaiacol (2-methoxyphenol) and 2-chloroethanol.
Etherification: Guaiacol undergoes etherification with 2-chloroethanol to form 2-(2-methoxyphenoxy)ethanol.
Chlorination: The resulting compound is then chlorinated to produce 2-(2-methoxyphenoxy)chloroethane.
Aldehyde Formation: Finally, the chlorinated compound reacts with 5-methylsalicylaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled temperatures and pressures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 2-[2-(2-Methoxyphenoxy)ethoxy]-5-methylbenzoic acid.
Reduction: 2-[2-(2-Methoxyphenoxy)ethoxy]-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by modifying key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
2-[2-(2-Methoxyphenoxy)ethoxy]benzaldehyde: Lacks the methyl group on the benzaldehyde core.
5-Ethoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde: Contains an ethoxy group instead of a methoxy group on the benzaldehyde core.
Uniqueness: 2-[2-(2-Methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. The methyl group on the benzaldehyde core also adds to its distinct chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
